3-bromo-2-hydroxy-9H-fluoren-9-one
Description
3-Bromo-2-hydroxy-9H-fluoren-9-one is a halogenated fluorenone derivative characterized by a bromine atom at the 3-position and a hydroxyl group at the 2-position of its polycyclic aromatic core. The fluorenone scaffold provides a planar structure with conjugated π-electrons, while the bromine and hydroxyl substituents modulate its electronic, solubility, and reactivity properties. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceuticals, materials science, and agrochemical research .
Properties
CAS No. |
251576-12-2 |
|---|---|
Molecular Formula |
C13H7BrO2 |
Molecular Weight |
275.10 g/mol |
IUPAC Name |
3-bromo-2-hydroxyfluoren-9-one |
InChI |
InChI=1S/C13H7BrO2/c14-11-5-9-7-3-1-2-4-8(7)13(16)10(9)6-12(11)15/h1-6,15H |
InChI Key |
GDPRHYMHRAOGCR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC(=C(C=C3C2=O)O)Br |
Origin of Product |
United States |
Scientific Research Applications
3-Bromo-2-hydroxy-9H-fluoren-9-one has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and as a probe in biological assays.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-bromo-2-hydroxy-9H-fluoren-9-one exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological context and the specific reactions it undergoes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
3-Bromo-9H-fluoren-9-one (CAS 2041-19-2)
- Structure : Lacks the 2-hydroxy group present in the target compound.
- Properties :
- Lower polarity due to the absence of a hydroxyl group.
- Higher reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) due to unhindered bromine at position 3.
- Applications : Used primarily as a precursor in polymer chemistry and organic electronics .
3-Bromo-7-fluoro-2-nitro-9H-fluoren-9-one (CAS 16233-11-7)
- Structure : Contains nitro (2-position) and fluorine (7-position) substituents.
- Properties :
- Enhanced electrophilicity due to the electron-withdrawing nitro group.
- Fluorine introduces metabolic stability and influences electronic properties.
- Applications : Investigated for optoelectronic materials and as a fluorophore in dye-sensitized solar cells .
2-Amino-1,3-dibromo-9H-fluoren-9-one
- Structure: Features amino (2-position) and bromine (1,3-positions) groups.
- Properties: Amino group enables nucleophilic reactions (e.g., acylation, Schiff base formation). Dual bromine substitution increases steric hindrance, reducing reactivity in some coupling reactions.
- Applications : Explored in medicinal chemistry for kinase inhibition and as a ligand in catalysis .
3-Bromo-2-methoxy-9,9-dimethyl-9H-fluorene
- Structure : Methoxy (2-position) and dimethyl (9-position) groups replace hydroxyl.
- Properties: Methoxy group enhances solubility in non-polar solvents. Dimethyl groups at the 9-position disrupt conjugation, altering optical properties.
- Applications : Key intermediate in synthesizing blue-emitting organic light-emitting diodes (OLEDs) .
Comparative Data Table
| Compound | Molecular Formula | Molecular Weight | Key Substituents | Key Applications |
|---|---|---|---|---|
| 3-Bromo-2-hydroxy-9H-fluoren-9-one | C₁₃H₇BrO₂ | 275.10 | Br (3), OH (2) | Drug intermediates, sensors |
| 3-Bromo-9H-fluoren-9-one | C₁₃H₇BrO | 259.10 | Br (3) | Polymer chemistry, electronics |
| 3-Bromo-7-fluoro-2-nitro-9H-fluoren-9-one | C₁₃H₅BrFNO₃ | 322.09 | Br (3), F (7), NO₂ (2) | Optoelectronics, dyes |
| 2-Amino-1,3-dibromo-9H-fluoren-9-one | C₁₃H₇Br₂NO | 353.92 | Br (1,3), NH₂ (2) | Medicinal chemistry, catalysis |
| 3-Bromo-2-methoxy-9,9-dimethyl-9H-fluorene | C₁₆H₁₅BrO | 303.19 | Br (3), OCH₃ (2), CH₃ (9) | OLEDs, photovoltaics |
Key Research Findings
Electronic Effects: The hydroxyl group in 3-bromo-2-hydroxy-9H-fluoren-9-one increases hydrogen-bonding capability, enhancing interactions with biological targets compared to non-hydroxylated analogs . Nitro and fluorine substituents (e.g., in 3-bromo-7-fluoro-2-nitro-9H-fluoren-9-one) significantly lower the LUMO energy, improving electron transport in materials science applications .
Synthetic Versatility: Bromine at position 3 facilitates regioselective functionalization in cross-coupling reactions, but steric hindrance from additional substituents (e.g., amino groups) can reduce yields .
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